Copper(II) oxalate hemihydrate

Overview

Description

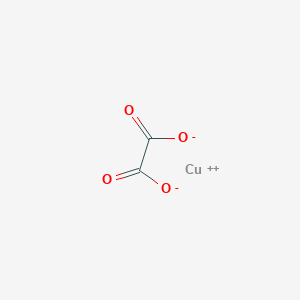

Copper(II) oxalate hemihydrate (CAS 55671-32-4) is a coordination compound with the formula Cu(C₂O₄)·0.5H₂O, where half a water molecule is incorporated into the crystal lattice. It appears as a blue-green powder and is structurally characterized by its carboxylate coordination, as evidenced by X-ray photoelectron spectroscopy (XPS) showing a distinct C1s peak at 299.8 eV for the carboxyl group .

Its synthesis often involves redox reactions, such as the oxidation of ascorbate in the presence of copper ions, rather than direct reduction of CO₂ . Applications include its use in materials science for metal-graphene oxide interfaces and as a precursor for heterogeneous catalysts .

Preparation Methods

Precipitation from Aqueous Solutions

The most widely documented method for synthesizing copper(II) oxalate hemihydrate involves the precipitation of copper(II) ions with oxalic acid in an aqueous medium. A typical procedure begins with dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water, followed by the gradual addition of oxalic acid (H₂C₂O₄) under continuous stirring . The reaction proceeds as follows:

4 + \text{H}2\text{C}2\text{O}4 + 0.44\text{H}2\text{O} \rightarrow \text{CuC}2\text{O}4\cdot0.44\text{H}2\text{O} + \text{H}2\text{SO}4

Key parameters influencing the hydrate form include:

-

pH Control : Acidic conditions (pH 2–3) favor the formation of the hemihydrate over the monohydrate (CuC₂O₄·H₂O) . Lower pH suppresses the dissociation of oxalic acid, moderating the precipitation kinetics.

-

Temperature : Reactions conducted at 25–40°C yield finer precipitates with higher surface area, whereas elevated temperatures (>50°C) promote aggregation and partial dehydration .

-

Stoichiometry : A molar ratio of 1:1 (Cu²⁺:C₂O₄²⁻) is critical to avoid excess oxalate ions, which may form soluble bis(oxalato)cuprate complexes .

Table 1: Optimization of Precipitation Conditions for CuC₂O₄·0.44H₂O

| Parameter | Optimal Range | Effect on Hydrate Form |

|---|---|---|

| pH | 2.0–3.0 | Maximizes hemihydrate yield |

| Temperature (°C) | 25–40 | Prevents premature dehydration |

| Stirring Rate (rpm) | 200–300 | Ensures homogeneous nucleation |

Post-precipitation, the product is filtered, washed with cold water to remove residual sulfuric acid, and dried at 40–50°C under reduced pressure to preserve the hemihydrate structure .

Hydrothermal Synthesis

Hydrothermal methods offer an alternative route for synthesizing this compound with improved crystallinity. In a representative protocol, a mixture of copper(II) fluoride (CuF₂), oxalic acid, and sodium carbonate (Na₂CO₃) is sealed in a Teflon-lined autoclave with distilled water and heated at 160°C for 72 hours . The reaction proceeds via:

2 + \text{Na}2\text{CO}3 + 2\text{H}2\text{C}2\text{O}4 \rightarrow \text{CuC}2\text{O}4\cdot0.44\text{H}2\text{O} + 2\text{NaF} + \text{CO}2 + \text{H}_2\text{O}

Advantages of Hydrothermal Synthesis :

-

Enhanced control over crystal morphology due to slow reaction kinetics.

-

Reduced risk of oxidation or decomposition compared to open-air precipitation .

Table 2: Hydrothermal Reaction Parameters

| Condition | Value | Outcome |

|---|---|---|

| Temperature (°C) | 160 | Optimal crystal growth |

| Duration (hours) | 72 | Completes ligand coordination |

| Pressure (MPa) | 0.5–1.0 | Prevents phase impurities |

The product is typically recovered as bright blue crystals, which are air-dried to retain the hemihydrate structure. X-ray diffraction (XRD) analysis confirms the absence of anhydrous or monohydrate phases .

Thermal Dehydration of Higher Hydrates

This compound can also be obtained through the controlled dehydration of the monohydrate (CuC₂O₄·H₂O). Thermogravimetric analysis (TGA) reveals that heating the monohydrate at 80–100°C under nitrogen atmosphere removes 0.56 equivalents of water, yielding the hemihydrate :

2\text{O}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{CuC}2\text{O}4\cdot0.44\text{H}2\text{O} + 0.56\text{H}_2\text{O}

Critical Considerations :

-

Atmosphere : Inert gases (e.g., N₂, Ar) prevent oxidation to CuO or Cu₂O .

-

Heating Rate : Slow heating (2–5°C/min) ensures uniform dehydration without structural collapse.

Table 3: Thermal Dehydration Parameters

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Temperature (°C) | 80–100 | Balances dehydration rate |

| Heating Rate (°C/min) | 2–5 | Avoids kinetic hindrance |

| Atmosphere | N₂ or Ar | Suppresses oxidation |

Differential scanning calorimetry (DSC) data corroborates that the hemihydrate remains stable up to 130°C, beyond which further dehydration yields anhydrous CuC₂O₄ .

Factors Influencing Hydrate Formation

Humidity During Drying

Ambient humidity significantly impacts the final hydrate form. Drying CuC₂O₄·H₂O at 40–50°C under 30–40% relative humidity preserves the hemihydrate, whereas higher humidity (>60%) favors rehydration to the monohydrate .

Washing Protocols

Excessive washing with water can leach structural water molecules, leading to partial dehydration. Ethanol rinses are recommended to minimize water content while maintaining hydrate integrity .

Challenges and Yield Optimization

Reported yields for this compound vary widely, with theoretical yields often exceeding 90% but practical yields averaging 35–75% due to:

-

Filtration Losses : Fine particles may pass through filter paper .

-

Side Reactions : Formation of [Cu(C₂O₄)₂]²⁻ in oxalate-rich solutions reduces precipitate mass .

Table 4: Yield Comparison Across Methods

| Method | Theoretical Yield (%) | Practical Yield (%) |

|---|---|---|

| Precipitation | 95 | 65–75 |

| Hydrothermal | 90 | 50–60 |

| Thermal Dehydration | 100 | 85–90 |

Chemical Reactions Analysis

Thermal Decomposition Reactions

Copper(II) oxalate hemihydrate undergoes thermally induced redox transformations depending on the atmosphere:

Mechanistic Insights :

-

Step 1 : Loss of water (0.44H₂O) at 130°C forms anhydrous CuC₂O₄ .

-

Step 2 : In inert atmospheres, decomposition follows:

Final reduction to Cu occurs via:

Kinetics :

-

Non-isothermal decomposition fits the Avrami-Erofeev model (n = 3) with activation energy (Eₐ) of ~137 kJ mol⁻¹ (isoconversional methods) .

Ligand Substitution and Complexation

The hemihydrate reacts with oxalate ligands to form soluble bis(oxalato)cuprate complexes:

Reaction with Alkali Metal Oxalates:

Structural Features :

-

The bis(oxalato)cuprate anion adopts a square-planar geometry, with oxalate acting as a bidentate ligand .

-

Hydrothermal synthesis yields derivatives like Na₂Cu(C₂O₄)₂ , where [Cu(C₂O₄)₂]²⁻ units stack via Na⁺ bridges .

Redox Reactions in Solution

This compound participates in redox processes under acidic conditions:

Reduction by Hydrogen:

Oxidation by Oxygen:

Coordination with Lewis Bases

The hemihydrate binds Lewis bases (e.g., H₂O, NH₃) via vacant coordination sites:

Hydration/Dehydration Equilibrium:

Key Research Findings Table

Scientific Research Applications

Catalytic Applications

Copper(II) oxalate hemihydrate serves as a catalyst in several organic reactions. Its ability to facilitate reactions stems from its coordination chemistry, which allows it to interact effectively with various substrates. Notably, it is used in:

- Organic Synthesis : It catalyzes reactions such as oxidation and polymerization processes.

- Coordination Chemistry : The compound can form complexes with Lewis bases, enhancing its utility in synthesizing new materials .

Material Stabilization

The compound acts as a stabilizer for acetylated polyformaldehyde, which is essential in producing durable plastics and resins. By preventing degradation during processing and storage, this compound ensures the longevity and performance of these materials .

Dental Applications

In dental care, this compound is included in anticaries compositions. Its properties help in remineralizing tooth enamel and preventing decay. The compound's effectiveness is attributed to its ability to release copper ions, which possess antimicrobial properties .

Agricultural Uses

This compound is utilized in seed treatments to repel birds and rodents. This application is particularly beneficial for protecting crops during their early growth stages, thereby enhancing agricultural productivity .

Thermal Decomposition Studies

Research has shown that upon heating, this compound decomposes to yield copper oxide or metallic copper depending on the atmospheric conditions. This property is exploited in various thermal processes where controlled decomposition is required .

Research Insights

Recent studies have focused on the crystal structure and thermal behavior of this compound. For instance:

- X-ray Diffraction Studies : These have elucidated the compound's crystalline nature and its transformation under different thermal conditions .

- Kinetic Analysis : Investigations into its thermal decomposition kinetics provide valuable data for applications requiring precise thermal management .

Mechanism of Action

The mechanism of action of copper(II) oxalate hemihydrate involves its ability to act as a Lewis acid, binding to Lewis bases. This property allows it to participate in various coordination reactions, forming complexes with other molecules .

Comparison with Similar Compounds

Copper-Based Oxalates

(a) Copper(II) Oxalate Anhydrous (CuC₂O₄)

- Solubility : Insoluble in water, similar to the hemihydrate form.

- Structure : Lacks water molecules, leading to a denser crystal lattice.

- Applications: Used in electrochemical devices and as a precursor for copper oxide nanoparticles.

(b) Copper(I) Oxalate (Cu₂C₂O₄)

- Redox Behavior : More reactive due to the +1 oxidation state of copper, often participating in redox-driven transformations .

- Stability : Prone to oxidation under ambient conditions, unlike the stable Cu(II) form.

Other Copper(II) Salts

(a) Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

(b) Copper(II) Acetate Hydrate (Cu(CH₃COO)₂·H₂O)

- Synthesis : Copper acetate is typically prepared via direct reaction of copper oxide with acetic acid, whereas the oxalate forms through ligand-exchange or redox pathways .

Alkaline Earth Oxalates

(a) Sodium Oxalate (Na₂C₂O₄)

- Solubility : Highly water-soluble, unlike copper oxalate .

- Toxicity : Acts as a chelating agent, interfering with calcium metabolism, whereas copper oxalate’s toxicity is primarily due to copper ion release .

(b) Strontium Oxalate (SrC₂O₄)

- Applications : Used in pyrotechnics and glass manufacturing, contrasting with copper oxalate’s role in catalysis .

Research Findings and Data Tables

Table 1: Comparative Properties of Copper Compounds

Biological Activity

Copper(II) oxalate hemihydrate (CuC₂O₄·0.5H₂O) is a compound that has garnered attention due to its diverse biological activities. This article explores its properties, applications, and the underlying mechanisms of its biological effects based on various research findings.

- Molecular Formula : CuC₂O₄·0.5H₂O

- Molecular Weight : 160.57 g/mol

- CAS Number : 5893-66-3

- Solubility : Soluble in ammonium hydroxide (NH₄OH) .

Biological Applications

This compound is utilized in several fields due to its biological activity:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for medical applications .

- Antitumor Effects : Studies have shown that it can inhibit the proliferation of cancer cells, particularly in melanoma and colon adenocarcinoma models .

- Antiparasitic Properties : It has been noted for its effectiveness against parasites, including those causing leishmaniasis and Chagas disease .

- Dental Applications : Used in anticaries compositions to help prevent dental caries .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Copper complexes can bind to DNA, leading to the formation of reactive oxygen species (ROS), which induce cellular stress and apoptosis in cancer cells .

- Metal Ion Toxicity : The copper ion's ability to disrupt cellular processes contributes to its antimicrobial and antitumor effects. The ion's low systemic toxicity allows it to be utilized safely in various applications .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that copper(II) complexes exhibited a broad spectrum of activity against both planktonic and biofilm-embedded bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- The effectiveness was linked to the complexes' ability to disrupt bacterial cell membranes and interfere with metabolic pathways.

- Antitumor Activity :

- Antiparasitic Activity :

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Antitumor | Inhibits B16 melanoma | |

| Antiparasitic | Active against Leishmania |

| Property | Value |

|---|---|

| Molecular Formula | CuC₂O₄·0.5H₂O |

| Molecular Weight | 160.57 g/mol |

| Solubility | Soluble in NH₄OH |

| CAS Number | 5893-66-3 |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Copper(II) oxalate hemihydrate, and how can purity be validated?

Answer: this compound is typically synthesized by reacting copper(II) sulfate pentahydrate with potassium oxalate in aqueous solutions. A common method involves:

- Dissolving 3.1 g potassium oxalate monohydrate in 15 mL water and 2.0 g CuSO₄·5H₂O in 10 mL water.

- Mixing the heated (~60°C) solutions, followed by cooling and crystallization .

Purity is validated via: - Elemental analysis (C, H, O, Cu quantification).

- X-ray diffraction (XRD) to confirm crystallinity and phase purity .

- Thermogravimetric analysis (TGA) to verify hemihydrate stoichiometry by mass loss at dehydration temperatures .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Answer: The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:

- Growing single crystals via slow evaporation or diffusion methods.

- Data collection on a diffractometer (e.g., Bruker D8 Venture).

- Structure refinement using SHELX software (e.g., SHELXL for refinement, SHELXS for solution), which is widely validated for transition-metal complexes .

Reported structures often show polymeric chains with copper centers bridged by oxalate ligands and coordinated water molecules .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Answer: The compound is insoluble in water (solubility product Ksp ~10⁻¹⁰) but soluble in acidic media (e.g., dilute HCl) due to oxalate protonation . This insolubility necessitates:

- Synthesis in aqueous/organic solvent mixtures (e.g., ethanol-water) to enhance yield .

- Avoidance of neutral aqueous buffers in catalytic applications .

Table 1: Key Solubility Data

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | Insoluble | 25°C | |

| Dilute HCl | Soluble | pH < 2 | |

| Ethanol/Water | Partially | 60°C, 2:1 ratio |

Advanced Research Questions

Q. How can discrepancies in reported CAS numbers (55671-32-4 vs. 814-91-5) be resolved during characterization?

Answer: Discrepancies arise from historical naming conventions or hydration state misclassification. To resolve:

- Perform thermogravimetric analysis (TGA) to confirm hydration (0.5 H₂O vs. anhydrous forms) .

- Compare experimental PXRD patterns with simulated data from crystallographic databases (e.g., CCDC) .

- Validate via elemental analysis : Hemihydrate should show ~5.9% mass loss at 100–150°C .

Q. What role does this compound play in catalytic applications, and how is its activity quantified?

Answer: The compound acts as a precursor for copper-based catalysts in organic synthesis (e.g., methanol dehydration). Methodology includes:

- Calcination : Heating to 300–400°C to form CuO nanoparticles .

- Catalytic testing : Using gas chromatography (GC) or mass spectrometry (MS) to monitor reaction kinetics .

- Surface analysis : BET for surface area, TEM for nanoparticle size distribution .

Q. How can thermal decomposition pathways be analyzed, given limited data in safety sheets?

Answer: Safety sheets often omit decomposition temperatures. Researchers should:

- Conduct TGA-DSC coupled analysis under inert (N₂) and oxidative (O₂) atmospheres to identify steps (e.g., dehydration, oxalate decomposition).

- Use mass spectrometry (MS) to detect gaseous products (e.g., CO, CO₂, H₂O) .

- Compare with analogous compounds: Decomposition typically occurs in two stages (150–250°C for water loss, 250–400°C for oxalate breakdown) .

Q. How to address contradictions between insolubility claims and aqueous synthesis protocols?

Answer: While the compound is water-insoluble at neutral pH, synthesis in acidic or mixed solvents enhances solubility transiently:

- Oxalate ligands act as counterions in acidic conditions, stabilizing dissolved Cu²⁺ .

- Ethanol reduces dielectric constant, promoting crystallization .

Recommendation : Monitor pH during synthesis and use excess oxalate to drive precipitation .

Q. What advanced techniques validate ligand coordination modes in Copper(II) oxalate complexes?

Answer:

- FTIR spectroscopy : Oxalate’s asymmetric C=O stretching (~1600 cm⁻¹) and Cu-O vibrations (~500 cm⁻¹) .

- Electron paramagnetic resonance (EPR) : Detect Jahn-Teller distortion in octahedral Cu²⁺ centers .

- Magnetic susceptibility : Antiferromagnetic coupling in polymeric structures (e.g., μ-oxalate bridges) .

Properties

CAS No. |

55671-32-4 |

|---|---|

Molecular Formula |

C4H6Cu2O9 |

Molecular Weight |

325.18 g/mol |

IUPAC Name |

copper;oxalic acid;hydrate |

InChI |

InChI=1S/2C2H2O4.2Cu.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2 |

InChI Key |

LIZLXPYGKGKSBP-UHFFFAOYSA-N |

impurities |

Usually contains some water. |

SMILES |

C(=O)(C(=O)O)O.O.[Cu] |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Cu].[Cu] |

Color/Form |

Blue-white powder Bluish-green powde |

density |

greater than 1 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

814-91-5 |

physical_description |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

Pictograms |

Irritant |

solubility |

Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

Synonyms |

Copper(II) Oxalate; Cupric Oxalate; [Ethanedioato(2-)-O,O’] Copper; [Ethanedioato(2-)-κO1,κO2] Copper; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.